molecular formula C15H15F3N2S B2435324 2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 866136-18-7

2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine

Cat. No.: B2435324
CAS No.: 866136-18-7
M. Wt: 312.35
InChI Key: GASDPMPZCJJZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine is a compound that features a pyrimidine ring substituted with an isobutylsulfanyl group and a trifluoromethylphenyl group

Scientific Research Applications

2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. Proper handling and disposal procedures should always be followed to minimize risks .

Future Directions

The future directions in the research and application of trifluoromethyl-containing compounds are promising. The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source under electrochemical conditions . The reaction conditions are generally mild and do not require the use of metals or oxidants, making the process more environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the electrochemical trifluoromethylation process makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The isobutylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(Isobutylsulfanyl)-5-phenylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    2-(Isobutylsulfanyl)-5-[3-(methyl)phenyl]pyrimidine:

Uniqueness

2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine is unique due to the presence of both the trifluoromethyl and isobutylsulfanyl groups. The trifluoromethyl group imparts increased stability and lipophilicity, while the isobutylsulfanyl group provides additional reactivity, making this compound versatile for various applications.

Properties

IUPAC Name

2-(2-methylpropylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2S/c1-10(2)9-21-14-19-7-12(8-20-14)11-4-3-5-13(6-11)15(16,17)18/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASDPMPZCJJZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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